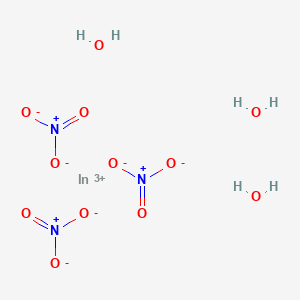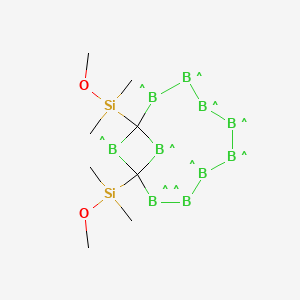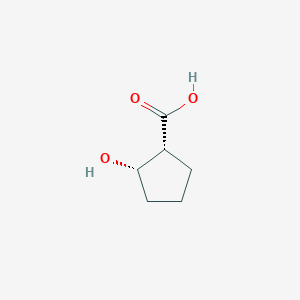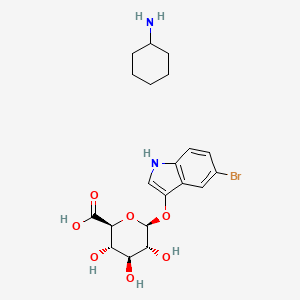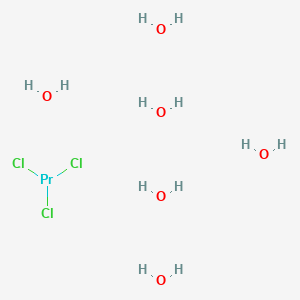
Trichlorooxobis(triphenylphosphine)rhenium(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .
Synthesis Analysis
This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis
In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds and Rhenium Applications
Organophosphorus Compounds in Synthesis and Applications : Organophosphorus compounds, including those with triphenylphosphine, play significant roles in chemical synthesis, materials science, and as flame retardants. Their reactivity and utility in forming phosphorus-containing products are critical in various organic synthesis processes and industrial applications (Furin, 1993).
Rhenium Compounds in Cancer Therapy : Rhenium compounds, particularly those with higher oxidation states, have been investigated for their anticancer properties. The design of rhenium compounds focuses on their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition, highlighting the versatility and therapeutic potential of rhenium-based drugs (Collery, Desmaele, & Kumar Veena, 2019).
Environmental and Toxicological Considerations : The environmental persistence and potential toxicological effects of organophosphorus compounds underscore the need for careful management and regulatory oversight. Studies on compounds like triclosan reveal the complexity of assessing and mitigating the environmental impact of widely used chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
Eigenschaften
CAS-Nummer |
17442-18-1 |
|---|---|
Produktname |
Trichlorooxobis(triphenylphosphine)rhenium(V) |
Molekularformel |
C36H30Cl3OP2Re |
Molekulargewicht |
833.14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



